4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine
Description
BenchChem offers high-quality 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H7F2NO |
|---|---|
Molecular Weight |
171.14 g/mol |
IUPAC Name |
4,6-difluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7F2NO/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2,6H,3,11H2 |
InChI Key |
WFBUASGHSSOTLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2F)F)N |
Origin of Product |
United States |
Foundational & Exploratory
Role of 3-aminobenzofuran pharmacophore in kinase inhibition
The Role of 3-Aminobenzofuran Pharmacophore in Kinase Inhibition
Executive Summary
The 3-aminobenzofuran scaffold represents a "privileged structure" in medicinal chemistry, particularly within the realm of kinase inhibition. Its planar, bicyclic heteroaromatic architecture allows it to function as an effective ATP-mimetic, occupying the adenine-binding pocket of various protein kinases. This guide dissects the structural attributes that enable the 3-aminobenzofuran moiety to establish critical hydrogen bond networks with the kinase hinge region, details the primary synthetic routes for its construction, and provides validated protocols for its biological evaluation.
Structural Biology & Pharmacophore Analysis[1]
The efficacy of the 3-aminobenzofuran core stems from its ability to mimic the purine ring of ATP. In the context of type I and type II kinase inhibitors, the scaffold serves as a rigid anchor that orients substituents into the hydrophobic pockets of the enzyme.
The "Adenine Mimic" Mechanism
In the ATP-binding cleft, the adenine ring of ATP forms two key hydrogen bonds with the "hinge region" (the segment connecting the N- and C-lobes of the kinase). The 3-aminobenzofuran scaffold mimics this interaction profile:
-
Hydrophobic Core: The benzofuran rings (A and B rings) engage in hydrophobic Van der Waals interactions with non-polar residues (e.g., Leucine, Valine, Alanine) lining the pocket, stabilizing the ligand.
-
Hinge Interaction (The Critical Anchor): The exocyclic 3-amino group (-NH₂) acts as a Hydrogen Bond Donor (HBD). It typically forms a hydrogen bond with the backbone carbonyl oxygen of a specific hinge residue (e.g., Glu81 in CDK2 or Met793 in EGFR).
-
C2-Substitution: The position adjacent to the heteroatom (C2) is often derivatized with carboxamides or aryl groups. These substituents extend towards the "Gatekeeper" residue or the solvent-exposed region, determining isozyme selectivity.
Binding Mode Visualization
The following diagram illustrates the canonical binding mode of a 3-aminobenzofuran inhibitor within the kinase active site.
Caption: Schematic representation of the 3-aminobenzofuran binding mode, highlighting the critical H-bond donor role of the 3-amino group toward the kinase hinge region.
Case Studies: Target Specificity
CDK2 (Cyclin-Dependent Kinase 2)
Inhibitors of CDK2 are crucial for arresting the cell cycle in proliferative cancers. 3-aminobenzofuran derivatives have been identified as potent Type II inhibitors .
-
Mechanism: The scaffold binds in the ATP pocket, while a C2-linked substituent (often containing a urea or amide linker) extends into the allosteric "back pocket" created when the DFG motif adopts the "out" conformation.
-
Key Data: Derivatives have shown IC₅₀ values in the low nanomolar range (40–50 nM) against CDK2, comparable to staurosporine [1].
EGFR (Epidermal Growth Factor Receptor)
The scaffold has demonstrated efficacy against EGFR, a primary target in non-small cell lung cancer (NSCLC).[1]
-
Mechanism: The benzofuran core overlaps with the adenine binding site. The 3-amino group H-bonds with Met793 (hinge).
-
Potency: Optimized 3-aminobenzofuran derivatives have achieved IC₅₀ values < 1.0 µM against EGFR kinase, with some analogs showing activity against resistant mutants (e.g., T790M) [2].
Synthetic Accessibility: The Thorpe-Ziegler Route
For medicinal chemists, the 3-aminobenzofuran scaffold is attractive due to its synthetic accessibility from inexpensive starting materials. The most robust method utilizes the Thorpe-Ziegler cyclization of 2-hydroxybenzonitrile derivatives.
Synthesis Workflow
This route allows for the introduction of diverse substituents at the C2 position by varying the
Caption: The Thorpe-Ziegler cyclization route for synthesizing 3-aminobenzofurans. Step 2 involves an intramolecular nucleophilic attack of the enolate on the nitrile carbon.
Detailed Protocol (Standardized)
-
O-Alkylation:
-
Dissolve 2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF.
-
Add Potassium Carbonate (K₂CO₃) (2.0 eq) and stir at room temperature for 15 min.
-
Add the
-halo nitrile (e.g., chloroacetonitrile) (1.1 eq) dropwise. -
Heat to 80°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc).
-
Workup: Pour into ice water, filter the precipitate (the O-alkylated intermediate).
-
-
Cyclization:
-
Dissolve the intermediate in dry DMF or Ethanol.
-
Add a strong base: Potassium tert-butoxide (t-BuOK) (1.5 eq) or Sodium Ethoxide.
-
Heat to 80–100°C for 2–4 hours. The nitrile group undergoes nucleophilic attack by the active methylene, forming the 5-membered furan ring and the exocyclic amine.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.
-
Experimental Validation Protocols
To validate the kinase inhibitory potential of synthesized 3-aminobenzofuran derivatives, the following assays are recommended.
Biochemical Kinase Assay (ADP-Glo™ Platform)
This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is highly sensitive and suitable for IC₅₀ determination.
Protocol:
-
Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Enzyme Reaction:
-
In a 384-well white plate, add 2 µL of Kinase (e.g., EGFR, 2 ng/well).
-
Add 2 µL of Test Compound (3-aminobenzofuran derivative) in 1% DMSO (serial dilutions).
-
Incubate for 10 min at RT (allows compound to bind hinge).
-
Add 1 µL of Substrate/ATP Mix (e.g., Poly(Glu,Tyr) + 10 µM ATP).
-
Incubate for 60 min at RT.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Read: Measure Luminescence on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. log[Concentration] to determine IC₅₀ using non-linear regression (Sigmoidal dose-response).
Cellular Signaling Pathway Visualization (EGFR/MAPK)
When testing EGFR inhibitors, it is vital to confirm pathway suppression in cells.
Caption: The EGFR signaling cascade. 3-aminobenzofuran inhibitors block the initial phosphorylation of EGFR, preventing downstream activation of ERK1/2.
References
-
Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. Source: PubMed Central (PMC) / Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]
-
Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition. Source: PubMed Central (PMC) / Scientific Reports. URL:[Link]
-
Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease (AChE/Kinase overlap). Source: Frontiers in Chemistry. URL:[Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction. Source: MDPI Molecules. URL:[Link]
-
Kinase hinge binding scaffolds and their hydrogen bond patterns. Source: Bioorganic & Medicinal Chemistry.[2][3][4][5] URL:[Link]
Sources
- 1. Lazertinib: breaking the mold of third-generation EGFR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Metabolic stability of difluoro-substituted benzofuran rings
Strategic Fluorination: Enhancing Metabolic Stability in Benzofuran Scaffolds
Executive Summary
The benzofuran scaffold is a ubiquitous pharmacophore in medicinal chemistry, present in anti-arrhythmics (e.g., Amiodarone) and various kinase inhibitors.[1] However, its metabolic instability—driven by cytochrome P450 (CYP450)-mediated oxidation of the furan ring—often leads to rapid clearance or the formation of toxic reactive metabolites (enedials). This guide details the structural optimization of benzofurans via difluoro-substitution. We explore the mechanistic basis of C-F bond stabilization, provide comparative Structure-Activity Relationship (SAR) insights, and outline a validated microsomal stability protocol to assess these modifications.
The Metabolic Liability: The Benzofuran Paradox
While the benzofuran ring offers favorable
Mechanism of Bioactivation
The metabolic clearance of benzofurans is primarily driven by CYP450 isoforms (notably CYP3A4 and CYP2C9). The mechanism proceeds via two distinct toxicophores:
-
Epoxidation & Ring Opening: CYP450 oxidizes the C2-C3 double bond to form a benzofuran-2,3-epoxide (arene oxide). This unstable intermediate undergoes rapid hydrolytic ring opening to form cis-2-butene-1,4-dial derivatives (enedials).
-
Protein Adduction: These unsaturated dicarbonyls are highly electrophilic Michael acceptors. They react covalently with nucleophilic residues (cysteine thiols, lysine amines) on proteins, leading to hepatotoxicity and immune-mediated idiosyncratic drug reactions (IDRs).
Case Study: Benzbromarone The uricosuric agent Benzbromarone was withdrawn from multiple markets due to hepatotoxicity. Research confirmed that sequential hydroxylation of the benzofuran ring leads to a reactive quinone-methide intermediate, capable of depleting glutathione and adducting liver proteins [1].[2]
The Fluorine Solution: Physicochemical & Metabolic Impact
Strategic fluorination is the gold standard for blocking these metabolic pathways. The introduction of a gem-difluoro moiety, particularly at the C2 position of 2,3-dihydrobenzofurans, acts as a "metabolic firewall."
The Physics of Stabilization
-
Bond Strength: The C-F bond is the strongest single bond in organic chemistry (
vs. for C-H). This thermodynamic barrier prevents the hydrogen atom abstraction (HAT) mechanism often utilized by CYP450s at benzylic positions. -
Electronic Deactivation: Fluorine is the most electronegative element (
). In aromatic benzofurans, fluorine substitution lowers the Highest Occupied Molecular Orbital (HOMO) energy of the -system. This reduces the electron density available for the initial electrophilic attack by the high-valent iron-oxo species ( ) in the CYP catalytic cycle [2]. -
Lipophilicity Modulation: While fluorination generally increases lipophilicity (
), the concomitant reduction in metabolic clearance often results in a net improvement in bioavailability.
Structural Variants
| Scaffold Variant | Modification | Metabolic Outcome |
| Benzofuran (Parent) | None | High Liability: Rapid C2-C3 oxidation; risk of ring opening. |
| Fluorobenzofuran | F on Benzene Ring (C4-C7) | Moderate Stability: Deactivates aromatic hydroxylation but leaves furan ring vulnerable. |
| 2,2-Difluoro-2,3-dihydrobenzofuran | gem-F2 at C2 (Saturated) | High Stability: Blocks C2 oxidation; prevents ring opening; eliminates Michael acceptor formation. |
Visualizing the Metabolic Blockade
The following diagram illustrates the divergent pathways of the parent benzofuran versus the difluoro-stabilized analog.
Figure 1: Divergent metabolic fates. The parent scaffold undergoes bioactivation to toxic enedials, while the difluoro-analog resists oxidation.
Experimental Protocol: Microsomal Stability Assessment
To validate the stability conferred by difluoro-substitution, a rigorous In Vitro Intrinsic Clearance (
Materials
-
Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).
-
Test Compound: 10 mM stock in DMSO.
-
Cofactor Mix: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM
, 0.4 U/mL G6P-Dehydrogenase). -
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Step-by-Step Methodology
-
Pre-Incubation:
-
Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Spike Test Compound to a final concentration of 1
M (keeps DMSO < 0.1%). -
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Reaction Initiation:
-
Add NADPH Regenerating System to the reaction plate.
-
Control: Include a "No NADPH" control to rule out chemical instability.
-
-
Sampling (Time Course):
-
Extract 50
L aliquots at minutes.
-
-
Quenching:
-
Immediately transfer aliquots into 150
L of ice-cold Quench Solution (ACN). -
Vortex for 10 minutes; Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
-
Data Calculation
Calculate the elimination rate constant (
Workflow Visualization
Figure 2: Standardized workflow for determining intrinsic clearance (
References
-
Wang, H., et al. (2017). Metabolic Epoxidation Is a Critical Step for the Development of Benzbromarone-Induced Hepatotoxicity.[2] Drug Metabolism and Disposition. Available at: [Link]
-
Pettersson, M., et al. (2016).[4] Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability.[4] Journal of Medicinal Chemistry. Available at: [Link]
-
Creative Bioarray. (2024). Microsomal Stability Assay Protocol. Available at: [Link]
-
Bifulco, G., et al. (2016).[1] 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
AxisPharm. (2024). Microsomal Stability Assay Protocol. Available at: [Link]
Sources
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-Gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability – Max Kuhn [max-kuhn.org]
Navigating the Safety Profile of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine, a fluorinated benzofuran derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. As this and similar molecules are synthesized and utilized in experimental settings, a thorough understanding of their safety profile is paramount. This guide provides an in-depth analysis of the known safety data, handling protocols, and emergency procedures for 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine, primarily based on data for its hydrochloride salt, to ensure its safe and effective use in research and development.
Chemical and Physical Properties
A foundational aspect of chemical safety is understanding the substance's physical and chemical identity. While comprehensive experimental data for the free amine is not widely published, key identifiers and properties have been established.
| Property | Value | Source |
| Chemical Name | 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine | BLDpharm[1] |
| CAS Number | 1337711-23-5 | BLDpharm[1] |
| Molecular Formula | C₈H₇F₂NO | BLDpharm[1] |
| Molecular Weight | 171.14 g/mol | BLDpharm[1] |
| SMILES | NC1COC2=CC(F)=CC(F)=C12 | BLDpharm[1] |
| Appearance | Not specified (likely a solid) | General chemical knowledge |
Hazard Identification and Classification
The primary hazard information for 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine is derived from its hydrochloride salt (CAS No. 1461713-34-7). This salt form provides a stable and well-characterized substance for toxicological assessment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements.[2]
-
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Pictograms:
Caption: GHS Pictogram for Irritation, Skin Sensitization, and Acute Toxicity.
Toxicological Profile: An Evidence-Based Assessment
Due to the limited specific toxicological studies on 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine, a comprehensive understanding of its toxicological profile requires an examination of data from its hydrochloride salt and structurally related benzofuran compounds.
Acute Toxicity
The hazard statement H302 (Harmful if swallowed) for the hydrochloride salt indicates oral toxicity.[2] While the exact LD50 is not available, this classification suggests that ingestion of relatively small quantities could cause significant adverse health effects. Animal studies on the parent compound, 2,3-benzofuran, have shown that large acute oral doses can lead to liver and kidney damage, and in some cases, death.[3]
Irritation and Corrosivity
The presence of the amine group, coupled with the overall chemical structure, contributes to its irritant properties. The hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) are direct indicators of its potential to cause local inflammatory reactions upon contact.[2] Prolonged or repeated skin contact may lead to dermatitis.[4]
Respiratory Effects
H335 (May cause respiratory irritation) points to the potential for this compound, likely as a dust or aerosol, to irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[2] Therefore, inhalation of the substance should be minimized.
Chronic Exposure and Carcinogenicity
There is no specific data on the chronic toxicity or carcinogenicity of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine. However, studies on the parent 2,3-benzofuran have indicated that long-term exposure can cause damage to the liver, kidneys, lungs, and stomach in animal models.[3] Some studies have also suggested evidence of carcinogenicity in mice for 2,3-benzofuran.[5] Given these findings for the core benzofuran structure, it is prudent to handle all derivatives, including this difluoro-amine compound, with appropriate precautions to minimize long-term exposure.
Experimental Protocols for Safe Handling and Use
Adherence to rigorous safety protocols is essential when working with this compound. The following procedures are based on standard laboratory practices for handling hazardous chemicals.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure.
Caption: Recommended Personal Protective Equipment Workflow.
Methodology:
-
Eye Protection: Always wear chemical safety goggles that meet ANSI Z87.1 standards.
-
Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.
-
Body Protection: A flame-retardant laboratory coat should be worn and kept fastened.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. If there is a risk of generating dust (e.g., during weighing), a NIOSH-approved respirator with an appropriate particulate filter should be used.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[6] This will ensure that any dust or vapors are effectively contained and exhausted. A safety shower and eyewash station must be readily accessible in the immediate work area.
Storage and Handling Procedures
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
-
The hydrochloride salt should be stored in an inert atmosphere at room temperature.[2]
Handling:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Use non-sparking tools and take precautionary measures against static discharge, especially if the compound is flammable (flammability data not specified, but a general precaution for organic compounds).[8]
Emergency Procedures
A clear and practiced emergency plan is crucial for mitigating the consequences of accidental exposure or spills.
Caption: Emergency Response Flowchart for Exposure or Spills.
First Aid Measures:
-
If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]
Spill Response:
-
Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Wear appropriate PPE as described above.[6]
-
Containment and Clean-up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal. Absorb any liquid spills with an inert material (e.g., sand, vermiculite).[6]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[7]
Disposal Considerations
All waste containing this compound should be treated as hazardous waste. Dispose of the material and its container in accordance with all applicable federal, state, and local regulations. It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6]
Conclusion
4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine is a valuable research chemical that requires careful handling due to its potential hazards, including being harmful if swallowed and causing skin, eye, and respiratory irritation. By understanding its chemical properties, adhering to stringent handling protocols, utilizing appropriate personal protective equipment and engineering controls, and being prepared for emergencies, researchers can work with this compound safely and effectively. As with any research chemical for which toxicological data is limited, a cautious and proactive approach to safety is essential.
References
-
MilliporeSigma. (2025, December 9). Safety Data Sheet. [Link]
-
PubChem. (n.d.). 4,6-difluoro-2,3-dihydro-1-benzofuran-3-one. [Link]
-
Phillips, M. M., et al. (2007). Fluorotelomer acids are more toxic than perfluorinated acids. Environmental Science & Technology, 41(20), 7159-7163. [Link]
-
MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). [Link]
-
U.S. Environmental Protection Agency. (n.d.). Dibenzofuran. [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2,3-Benzofuran. [Link]
-
PubChem. (n.d.). 4,6-difluoro-2,3-dihydro-1h-inden-1-amine. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Public Health Statement for 2,3-Benzofuran. [Link]
Sources
- 1. 1337711-23-5|4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine|BLD Pharm [bldpharm.com]
- 2. 1461713-34-7|4,6-Difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 2,3-Benzofuran | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 4. fishersci.com [fishersci.com]
- 5. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Novel Fluorinated Bicyclic Amines: Strategic Bioisosteres for Pharmaceutical Synthesis
Executive Summary
The pharmaceutical industry is currently undergoing a paradigm shift described as the "Escape from Flatland"—moving away from planar, aromatic-heavy scaffolds toward three-dimensional, saturated structures.[1] Novel fluorinated bicyclic amines, particularly fluorinated bicyclo[1.1.1]pentanes (F-BCPs) and fluorinated tropanes , represent the vanguard of this shift.
These scaffolds offer a unique tripartite advantage:
-
Bioisosterism: They mimic the spatial volume of phenyl rings and tert-butyl groups while significantly reducing lipophilicity (LogP).
-
Metabolic Stability: The strategic placement of fluorine blocks oxidative metabolism (CYP450) at labile sites.
-
pKa Modulation: The high electronegativity of fluorine, combined with the increased s-character of strained bridgehead carbons, attenuates amine basicity, improving oral bioavailability and reducing lysosomal trapping.
This guide provides a technical deep-dive into the synthesis, physicochemical profiling, and application of these high-value scaffolds.
Part 1: Strategic Value in Medicinal Chemistry
The Fluorine Effect on Conformational Rigidity and Basicity
The incorporation of fluorine into bicyclic amines is not merely about blocking metabolism; it is a tool for precise electronic tuning.
-
Basicity Attenuation: Standard secondary alkyl amines often possess pKa values of 10–11, leading to high ionization at physiological pH. This can result in poor membrane permeability and P-gp efflux liability.
-
Mechanism:[2] In strained bicyclic systems like bicyclo[1.1.1]pentane (BCP), the bridgehead carbons exhibit significant s-character (approaching sp² hybridization). This naturally lowers the pKa of attached amines to ~8.0–8.5.
-
Fluorine Impact:[2][3][4][5][6][7][8][9][10] Introducing a fluorine atom at the opposing bridgehead (3-position) exerts a strong through-bond inductive electron-withdrawing effect, further suppressing the pKa by 1.5–2.0 units (to ~6.5). This places the amine in a range ideal for equilibrium between charged (solubility) and neutral (permeability) states.
-
-
Lipophilicity and Metabolic Blocking: Replacing a fluorophenyl ring with an F-BCP moiety can lower LogP by nearly two orders of magnitude while retaining the vector orientation of substituents. Furthermore, the C–F bond (approx. 116 kcal/mol) renders the bridgehead position inert to oxidative degradation.
Visualization: Physicochemical Logic Flow
The following diagram illustrates the causal relationship between structural modification and pharmacological outcome.
Caption: Transformation of scaffold properties via saturation and fluorination, highlighting the optimization of ADME parameters.
Part 2: Synthetic Methodologies
While various routes exist, the decarboxylative fluorination of bicyclo[1.1.1]pentane dicarboxylic acid is currently the most scalable and reproducible method for accessing 3-fluoro-bicyclo[1.1.1]pentan-1-amine. This protocol, optimized by Mykhailiuk and colleagues (Enamine), avoids the use of hazardous fluorine gas (
Protocol: Synthesis of 3-Fluoro-bicyclo[1.1.1]pentan-1-amine Hydrochloride
Target Molecule: 3-fluoro-bicyclo[1.1.1]pentan-1-amine hydrochloride Starting Material: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (commercially available or synthesized from [1.1.1]propellane).
Stage 1: Silver-Catalyzed Decarboxylative Fluorination
This step selectively converts one carboxylic acid group into a fluorine atom.
-
Reagents: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv),
(0.2 equiv), Selectfluor (1.2 equiv), Water.[11] -
Procedure:
-
Dissolve the diacid (e.g., 155 g) and
in distilled water.[1][11] -
Degas the mixture with argon (5 cycles) to remove oxygen, which can quench radical intermediates.
-
Add Selectfluor (electrophilic fluorinating agent) in one portion.
-
Heat the reaction mixture to 70 °C for 24 hours under an inert atmosphere.
-
Mechanism:[2] Ag(I) is oxidized to Ag(II) by Selectfluor. Ag(II) promotes oxidative decarboxylation, generating a bridgehead radical which abstracts a fluorine atom from Selectfluor.
-
-
Workup: Cool to room temperature and extract with Methyl tert-butyl ether (MTBE). Concentrate the organic layer to yield 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid .
Stage 2: Curtius Rearrangement to Protected Amine
Converts the remaining carboxylic acid to an amine with retention of configuration.
-
Reagents: 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv), Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (
, 1.2 equiv), tert-Butanol ( ). -
Procedure:
-
Dissolve the fluoro-acid in
. -
Add
followed by DPPA. -
Heat the mixture at 85 °C for 24 hours. The acid converts to the acyl azide, rearranges to the isocyanate, and is trapped by
to form the Boc-protected amine.
-
-
Workup: Concentrate, dissolve in EtOAc, wash with saturated
and brine. Purify via silica gel chromatography.
Stage 3: Deprotection to Final Salt
-
Reagents: 4M HCl in Dioxane.
-
Procedure: Stir the Boc-amine in 4M HCl/Dioxane at room temperature for 2–4 hours.
-
Isolation: Filter the resulting white precipitate to obtain 3-fluoro-bicyclo[1.1.1]pentan-1-amine hydrochloride .
Synthetic Workflow Diagram
Caption: Step-wise synthesis of the fluorinated BCP amine scaffold from the dicarboxylic acid precursor.
Part 3: Physicochemical Profiling & Data[3][12]
The following data highlights the distinct advantages of the fluorinated BCP amine compared to its non-fluorinated parent and a traditional aniline bioisostere.
Comparative Data Table
| Property | BCP-Amine (Parent) | 3-Fluoro-BCP-Amine | 4-Fluoroaniline (Aromatic) |
| Structure | Bicyclic, Saturated | Bicyclic, Fluorinated | Planar, Aromatic |
| pKa (Conj.[8][9] Acid) | ~8.2 | ~6.5 | ~4.6 |
| LogP (Calc) | ~0.5 | ~0.8 | ~1.2 |
| Geometry | 3D (Linear Exit Vectors) | 3D (Linear Exit Vectors) | 2D (Planar) |
| Metabolic Stability | Good | Excellent (Blocked Bridgehead) | Poor (Ring Oxidation) |
Analysis:
-
pKa Shift: The drop from 8.2 to 6.5 is critical. A pKa of 6.5 means the drug is ~90% neutral at physiological pH (7.4), significantly enhancing passive membrane diffusion compared to the parent amine.
-
Lipophilicity: While fluorination slightly increases lipophilicity compared to the parent BCP, it remains significantly lower than corresponding aromatic rings, aiding in solubility.
Part 4: Applications and Case Studies
Bioisosteric Replacement in NSAIDs
In a proof-of-concept study, the fluorophenyl ring of Flurbiprofen (a non-steroidal anti-inflammatory drug) was replaced with the 3-fluoro-bicyclo[1.1.1]pentane moiety.
-
Result: The F-BCP analog maintained potency against COX enzymes but demonstrated improved aqueous solubility and metabolic stability. The linear geometry of the BCP scaffold perfectly mimicked the para-substitution pattern of the original phenyl ring.
Dopamine Transporter (DAT) Imaging
Fluorinated tropanes (e.g., FP-CIT) are standard PET imaging agents.
-
Innovation: Novel N-fluoropyridyl tropane derivatives have been synthesized where the fluorine acts as a radiolabeling handle (
). The bicyclic tropane core provides rigid positioning of the pharmacophore, ensuring high affinity (Ki = 4.1 nM) and selectivity for DAT over SERT.
References
-
Mykhailiuk, P. K., et al. (2022).[2][9][12] "A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes." Angewandte Chemie International Edition. [Link][9]
-
Stepan, A. F., et al. (2012).[1][13] "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Isostere." Journal of Medicinal Chemistry. [Link]
-
Burton, K. I., & MacMillan, D. W. C. (2025).[14] "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem. [Link][14]
-
Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scholar.google.com [scholar.google.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. d-nb.info [d-nb.info]
- 10. sciencedaily.com [sciencedaily.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. google.com [google.com]
- 13. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
Methodological & Application
Technical Application Note: Scalable Synthesis of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine . This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) where the 4,6-difluoro substitution pattern modulates metabolic stability and lipophilicity while the 3-amino group serves as a key vector for hydrogen bonding.
The protocol overcomes specific synthetic challenges associated with the electron-deficient nature of the 3,5-difluorophenol precursor, utilizing a high-yielding intramolecular Friedel-Crafts acylation followed by a stereoselective reductive amination.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the construction of the 4,6-difluorobenzofuran-3(2H)-one intermediate. Direct amination of the dihydrobenzofuran core is challenging; therefore, the strategy relies on constructing the ketone followed by nitrogen installation.
Strategic Disconnections:
-
C-N Bond Formation: Reductive amination of the ketone via an oxime intermediate to prevent over-alkylation (dimerization) often seen with direct ammonia reductive amination.
-
Bicyclic Core Formation: Intramolecular Friedel-Crafts cyclization.
-
Starting Material: Commercially available 3,5-difluorophenol .
Regiochemistry Note:
Due to the
Pathway Visualization
Figure 1: Synthetic flowchart from 3,5-difluorophenol to the target amine.
Detailed Experimental Protocols
Phase 1: Construction of the Benzofuran-3-one Core
The electron-withdrawing effect of the two fluorine atoms deactivates the ring, making the cyclization step the critical bottleneck. We utilize a Friedel-Crafts acylation of the acid chloride, which is more reactive than the direct acid cyclization using PPA.
Step 1.1: O-Alkylation
Reaction: 3,5-Difluorophenol + Ethyl Bromoacetate
-
Setup: Charge a 1L round-bottom flask (RBF) with 3,5-difluorophenol (13.0 g, 100 mmol) and acetone (250 mL).
-
Reagent Addition: Add Potassium Carbonate (
, 20.7 g, 150 mmol) followed by dropwise addition of Ethyl Bromoacetate (11.6 mL, 105 mmol). -
Condition: Reflux the suspension for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve residue in EtOAc, wash with water and brine. Dry over
and concentrate. -
Yield: Expect ~20-21 g (Quant.) of clear oil. Proceed without purification.[1]
Step 1.2: Hydrolysis
Reaction: Ethyl ester
-
Setup: Dissolve the oil from Step 1.1 in THF (100 mL).
-
Reagent Addition: Add 2M NaOH (aq) (100 mL). Stir vigorously at RT for 2 hours.
-
Workup: Acidify with 6M HCl to pH 1. Extract with EtOAc (
mL). -
Purification: Recrystallize from Hexane/EtOAc if necessary, or use crude solid.
-
Data: White solid. MP: 108-110°C.
Step 1.3: Friedel-Crafts Cyclization (Critical Step)
Reaction: Acid
Rationale: Direct cyclization with Polyphosphoric Acid (PPA) often requires high temperatures (
-
Acid Chloride Formation: Dissolve the acid (18.8 g, 100 mmol) in DCM (200 mL) with catalytic DMF (5 drops). Add Thionyl Chloride (
, 14.5 mL, 200 mmol) dropwise. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess . -
Cyclization: Redissolve the crude acid chloride in anhydrous DCM (250 mL). Cool to
C under . -
Lewis Acid Addition: Add Aluminum Chloride (
, 16.0 g, 120 mmol) portion-wise over 20 minutes. The mixture will turn dark. -
Reaction: Allow to warm to RT and stir for 12 hours.
-
Quench: Pour the reaction mixture slowly onto ice/HCl mixture (500 g ice + 50 mL conc HCl). Caution: Exothermic.
-
Isolation: Separate layers. Extract aqueous phase with DCM.[1] Wash combined organics with sat.
and brine. -
Purification: Flash chromatography (SiO2, 0-10% EtOAc in Hexanes).
-
Target: 4,6-Difluorobenzofuran-3(2H)-one . Pale yellow solid.
Phase 2: Functionalization to the Amine
Direct reductive amination with ammonia/NaBH3CN can lead to secondary amine dimer formation. The oxime route guarantees a primary amine.
Step 2.1: Oxime Formation
Reaction: Ketone + Hydroxylamine
-
Setup: Dissolve the ketone (8.5 g, 50 mmol) in Ethanol (100 mL).
-
Reagent Addition: Add Hydroxylamine Hydrochloride (
, 6.9 g, 100 mmol) and Sodium Acetate ( , 12.3 g, 150 mmol). -
Condition: Reflux for 3 hours.
-
Workup: Concentrate ethanol. Dilute with water. The oxime usually precipitates. Filter and wash with cold water.
-
Yield: Expect >90% yield.
Step 2.2: Catalytic Hydrogenation
Reaction: Oxime
-
Setup: Place Oxime (50 mmol) in a Parr hydrogenation bottle. Add Methanol (150 mL) and conc. HCl (5 mL) (to prevent secondary amine formation and isolate as HCl salt).
-
Catalyst: Add 10% Pd/C (1.0 g, ~50% wet).
-
Condition: Hydrogenate at 40-50 psi
for 6-12 hours. -
Workup: Filter through Celite to remove catalyst. Concentrate filtrate.[1]
-
Salt Break (Optional): To obtain the free base, dissolve residue in water, basify with 2M NaOH to pH 10, and extract with DCM.
-
Product: 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine .
Analytical Data & Validation
Expected NMR Characteristics
The following table summarizes the diagnostic signals for the free base in
| Position | Proton ( | Multiplicity | Approx.[2][3] Shift (ppm) | Coupling ( |
| 3-H | 1H | Triplet/Multiplet | 4.65 | |
| 2-H (a) | 1H | Doublet of doublets | 4.25 | Geminal/Vicinal |
| 2-H (b) | 1H | Doublet of doublets | 4.75 | Geminal/Vicinal |
| Ar-H (5) | 1H | Multiplet (dt) | 6.40 - 6.50 | |
| Ar-H (7) | 1H | Multiplet (dd) | 6.55 - 6.65 | |
| NH2 | 2H | Broad Singlet | 1.80 | Exchangeable |
Purification Logic (Decision Tree)
Figure 2: Purification strategy for the final amine.
Safety & Handling
-
Fluorinated Aromatics: While 3,5-difluorophenol is stable, the acid chloride intermediate is corrosive and a lachrymator. Handle in a fume hood.
-
Hydrogenation: Pd/C is pyrophoric when dry. Keep wet with solvent/water. Ensure proper grounding of hydrogenation equipment to prevent static discharge.
-
Aluminum Chloride: Reacts violently with water. Quench reactions slowly and with active cooling.
References
-
Benzofuran Synthesis Review: Bertolini, F., & Pineschi, M. (2009). Recent Progress in the Synthesis of 2,3-Dihydrobenzofurans. Organic Preparations and Procedures International, 41(5), 385–418.
-
Friedel-Crafts Cyclization Protocol: Kalinin, A. V., et al. (1992). Synthesis of 3-substituted benzofurans. Helvetica Chimica Acta, 88. (Adapted from general protocols for electron-deficient phenols).
-
Reductive Amination via Oxime: Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions. (Foundational text on oxime reduction mechanics).
-
Patent Reference (Analogous Chemistry): Preparation of 2,3-dihydrobenzofuran compounds. Patent CN102942542A. (Describes similar cyclization/reduction workflows for pharmaceutical intermediates).
Sources
Application Notes and Protocols: Reductive Amination Conditions for 4,6-Difluoro-3-Aminobenzofuran
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the reductive amination of 4,6-difluoro-3-aminobenzofuran, a key intermediate in the synthesis of various biologically active molecules. The fluorinated benzofuran scaffold is of significant interest in medicinal chemistry and drug discovery, and efficient methods for its derivatization are crucial.[1][2][3][4] This document outlines the mechanistic principles of reductive amination, focusing on the selection of appropriate reagents and the optimization of reaction conditions for this electron-deficient aromatic amine. A detailed, step-by-step protocol using sodium triacetoxyborohydride (NaBH(OAc)₃) is provided, along with a discussion of alternative reducing agents and troubleshooting strategies.
Introduction: The Significance of Fluorinated Benzofurans
Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic therapeutic agents, exhibiting a broad spectrum of biological activities. The introduction of fluorine atoms into the benzofuran scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced potency and improved pharmacokinetic profiles. Specifically, the 4,6-difluoro-3-aminobenzofuran core is a valuable building block for the development of novel therapeutics, particularly in oncology and infectious diseases.
Reductive amination is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-nitrogen bonds. It offers a more controlled alternative to direct alkylation of amines, which can often lead to overalkylation.[5] This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding secondary or tertiary amine.
Mechanistic Considerations for an Electron-Deficient Amine
The reductive amination of 4,6-difluoro-3-aminobenzofuran presents a unique challenge due to the electron-withdrawing nature of the two fluorine atoms on the benzene ring. This reduces the nucleophilicity of the 3-amino group, potentially slowing down the initial attack on the carbonyl carbon and the subsequent formation of the imine intermediate.
The general mechanism proceeds as follows:
-
Nucleophilic Attack: The amino group of 4,6-difluoro-3-aminobenzofuran attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Hemiaminal Formation: This initial attack forms a transient hemiaminal intermediate.
-
Dehydration: The hemiaminal eliminates a molecule of water to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is often the rate-limiting step and can be acid-catalyzed.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine or iminium ion to the final amine product.
For electron-deficient amines like 4,6-difluoro-3-aminobenzofuran, the choice of a suitable reducing agent and the optimization of reaction conditions are critical to drive the reaction to completion and minimize side products.
Optimizing Reaction Conditions
Choice of Reducing Agent
The selection of the reducing agent is paramount for a successful reductive amination. The ideal reagent should be mild enough to not reduce the starting carbonyl compound but potent enough to efficiently reduce the in situ formed imine or iminium ion.
| Reducing Agent | Advantages | Disadvantages | Key Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminium ions.[6] Tolerates a wide range of functional groups.[6] Generally provides high yields with minimal side products. Less toxic than cyanoborohydride reagents. | Moisture-sensitive. | Often the reagent of choice for challenging substrates, including weakly basic amines.[7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective at mildly acidic pH. Selectively reduces iminium ions over carbonyls. | Highly toxic and can release cyanide gas. Reactions can be sluggish with electron-deficient amines. | Requires careful handling due to toxicity. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective; can reduce the starting aldehyde or ketone.[8] Typically requires a two-step process where the imine is pre-formed.[8] | Best suited for indirect reductive amination.[8] |
| Catalytic Hydrogenation (H₂, Pd/C) | "Green" and atom-economical. | May not be compatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). Requires specialized equipment. |
For the reductive amination of 4,6-difluoro-3-aminobenzofuran, sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent due to its high selectivity and proven efficacy with weakly nucleophilic amines.[7]
Solvent Selection
The choice of solvent is crucial for ensuring the solubility of all reactants and for facilitating the reaction.
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are the most commonly used and often preferred solvents for reductive aminations with NaBH(OAc)₃.[6] They are aprotic and do not react with the borohydride reagent.
-
Tetrahydrofuran (THF): A viable alternative to chlorinated solvents. Reactions in THF may be slower than in DCM or DCE.
-
Acetonitrile (MeCN): Can also be used, but may be less effective in some cases.
-
Methanol (MeOH) or Ethanol (EtOH): These protic solvents are generally not compatible with NaBH(OAc)₃ as they can lead to its decomposition. They are more suitable for reactions using NaBH₃CN or NaBH₄.[8]
Role of an Acid Catalyst
For less reactive amines or ketones, the addition of a catalytic amount of a weak acid, such as acetic acid (AcOH) , can be beneficial.[9] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. It also facilitates the dehydration of the hemiaminal intermediate to form the iminium ion.[6]
Experimental Protocols
General Protocol for Reductive Amination of 4,6-Difluoro-3-aminobenzofuran with an Aldehyde using NaBH(OAc)₃
This protocol describes a general procedure for the reaction of 4,6-difluoro-3-aminobenzofuran with a representative aldehyde.
Materials:
-
4,6-Difluoro-3-aminobenzofuran
-
Aldehyde (e.g., isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (AcOH), glacial (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4,6-difluoro-3-aminobenzofuran (1.0 equiv.).
-
Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).
-
Add the aldehyde (1.0-1.2 equiv.) to the solution and stir for 20-30 minutes at room temperature.
-
(Optional) If the reaction is sluggish, add glacial acetic acid (1.0-2.0 equiv.).
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equiv.) to the reaction mixture. Note: The addition may cause a slight exotherm.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Workflow
Caption: Workflow for the reductive amination of 4,6-difluoro-3-aminobenzofuran.
Troubleshooting and Expert Insights
-
Low Conversion/Slow Reaction:
-
Cause: Reduced nucleophilicity of the fluorinated amine.
-
Solution: Add 1-2 equivalents of acetic acid to catalyze iminium ion formation.[6][9] Consider increasing the reaction temperature to 40-50 °C. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the iminium intermediate and decompose the reducing agent.
-
-
Formation of Side Products:
-
Cause: Reduction of the starting aldehyde or ketone.
-
Solution: This is less common with NaBH(OAc)₃ but can occur if the reaction is overheated or if a less selective reducing agent is used. Ensure the reaction temperature is controlled. Confirm the purity of the starting materials.
-
-
Dialkylation of the Amine:
-
Cause: The secondary amine product is more nucleophilic than the starting primary amine and can react with another molecule of the aldehyde.
-
Solution: Use a stoichiometry of 1:1 for the amine and aldehyde. If dialkylation is still a significant issue, consider a two-step approach: pre-form the imine and then add the reducing agent.[6]
-
-
Difficult Purification:
-
Cause: The product may be basic and streak on silica gel.
-
Solution: Add a small amount of triethylamine (~1%) to the eluent during column chromatography to suppress tailing. Alternatively, an acidic workup can be employed to extract the amine product into an aqueous layer, which is then basified and re-extracted.
-
Conclusion
The reductive amination of 4,6-difluoro-3-aminobenzofuran is a highly effective method for the synthesis of a diverse range of N-substituted derivatives. By carefully selecting a mild and selective reducing agent such as sodium triacetoxyborohydride and optimizing the reaction conditions, high yields of the desired products can be achieved. The protocols and insights provided in this application note offer a robust starting point for researchers in medicinal chemistry and drug development to access novel fluorinated benzofuran scaffolds.
References
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry, 10(11), 1191-1205.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University Chemistry 115 Handout. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859.
- M. K. G. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 15(16), 12843-12853.
- RSC Publishing. (2019).
- MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2841.
-
Lowe, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- ResearchGate. (2025).
- MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3725.
- Synfacts. (2011).
- PubMed. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 15(16), 12843-12853.
Sources
- 1. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 4. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Troubleshooting cyclization failures in fluorinated benzofuran synthesis
Welcome to the technical support center for the synthesis of fluorinated benzofurans. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in the critical cyclization step of their synthetic routes. Benzofurans are a vital scaffold in numerous pharmaceuticals, and the introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, the unique electronic properties of fluorine can also introduce considerable synthetic challenges.[2]
This document provides in-depth, troubleshooting guidance in a direct question-and-answer format, grounded in mechanistic principles and field-proven strategies.
Initial Troubleshooting Workflow
Before diving into specific issues, it's crucial to approach troubleshooting systematically. The following workflow provides a logical progression for diagnosing and resolving cyclization failures.
Caption: Key failure points in a generic Pd-catalyzed cyclization.
References
-
ResearchGate. (n.d.). Proposed mechanism for the one-pot synthesis of benzofurans. [Link]
-
Aslam, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Aslam, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information. [Link]
-
Request PDF. (n.d.). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. [Link]
-
Wang, Z.-Q., et al. (2025). Solvent dependent fluorinative cyclizations of o-hydroxy-arylenaminones promoted by H2O and NFSI: switchable access to di- and monofluorinated 2-hydroxyl chromanones. Organic & Biomolecular Chemistry. [Link]
-
Taylor & Francis Online. (2014). Synthesis of Benzofuran Derivatives via Different Methods. [Link]
-
Weaver, G. W., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. [Link]
-
Jakhar, K. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
ResearchGate. (n.d.). Optimization of the intramolecular cyclization-solvent effect. [Link]
-
Weaver, G. W., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. [Link]
-
Cacchi, S., & Fabrizi, G. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]
-
Angelini, G., et al. (2000). Intramolecular Fluorine Migration via Four-Member Cyclic Transition States. The Journal of Organic Chemistry. [Link]
-
Shi, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
-
Powers, D. C., et al. (2025). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. National Center for Biotechnology Information. [Link]
-
ACS Publications. (2024). Intramolecular/Intermolecular Sequential Cyclization Accompanied by Double C–F Bond Cleavage: Access to Tricyclic Fluorine-Containing Pyrano[3,2-c]chromenes. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
-
Kumar, A., et al. (n.d.). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry. [Link]
-
RUA. (2024). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of alkylidenephthalans through fluoride-induced cyclization of electron-deficient 2-siloxymethylphenylacetylene derivatives. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Fluorination. [Link]
-
Pharmaceutical Technology. (2026). Overcoming Challenges in Fluorine-Based Chemistry. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. [Link]
Sources
Technical Support Center: Stability & Handling of 2,3-Dihydro-1-benzofuran-3-amine
Critical Alert: The Mechanism of Degradation
Why is your compound degrading? Researchers often underestimate the instability of 2,3-dihydro-1-benzofuran-3-amine (CAS: 55486-00-5). This is not a standard primary amine; it is a benzylic amine situated on an electron-rich dihydrobenzofuran ring.
The degradation is driven by two synergistic factors:
-
Benzylic C-H Abstraction: The carbon at position 3 (C3) is benzylic. The C-H bond here is significantly weaker than in alkyl amines due to resonance stabilization of the resulting radical by the benzene ring.
-
Heteroatom Activation: The oxygen atom in the furan ring donates electron density into the benzene ring, further stabilizing the radical intermediate formed during oxidation.
The Consequence: Upon exposure to atmospheric oxygen (
Visualization: Oxidation Pathway
The following diagram illustrates the oxidative cascade you must prevent.
Figure 1: The oxidative degradation pathway of 2,3-dihydro-1-benzofuran-3-amine free base upon exposure to air and light.
Storage Protocol: The "Zero-Oxidation" Standard
To maintain purity >98%, you must treat the free base as a pyrophoric-adjacent reagent. If you possess the HCl salt , stability is significantly improved, but rigorous protocols still apply.[1]
Storage Decision Matrix
Figure 2: Decision tree for storage based on the chemical form of the amine.
Detailed SOP for Free Base Storage
If you cannot convert to salt immediately, follow this Standard Operating Procedure (SOP):
-
Vessel Selection: Use amber glass vials with PTFE-lined screw caps or crimp-top septum vials. Never use standard polyethylene caps (oxygen permeable).
-
Atmosphere Exchange:
-
Do not just "flush" the headspace.
-
Use a Schlenk line or a glovebox.
-
Perform 3 cycles of Vacuum/Argon backfill. Argon is heavier than air and provides a better blanket than Nitrogen.
-
-
Temperature: Store at -20°C . Lower temperatures reduce the kinetic rate of radical formation.
-
Light Exclusion: The benzylic position is photosensitive. Wrap the vial in aluminum foil if amber glass is unavailable.
Troubleshooting & FAQs
Q1: My sample has turned from clear oil to yellow/brown. Is it usable?
-
Diagnosis: This indicates N-oxidation and potential imine formation.
-
Solution: Check purity via TLC or LC-MS. If the impurity is <5%, you can repurify via Acid-Base Extraction :
-
Dissolve in EtOAc.
-
Extract with 1M HCl (The amine goes into water; neutral oxidation products stay in organic).
-
Wash aqueous layer with EtOAc.
-
Basify aqueous layer (pH > 10) with NaOH.
-
Extract back into EtOAc, dry over
, and concentrate under Argon.
-
Q2: The compound has become a solid crust that won't dissolve in ether.
-
Diagnosis: Formation of Amine Carbonate . Primary amines react with atmospheric
to form carbamates or carbonate salts. -
Solution: This is reversible. Acidify with dilute HCl to decarboxylate (you will see bubbles), then basify and extract as described in Q1.
Q3: Can I store this in solution?
-
Diagnosis: Solvent choice is critical.
-
Restriction: NEVER store in Acetone or Acetaldehyde . It will form a Schiff base (imine) almost immediately.
-
Restriction: Avoid Chloroform (
) or DCM for long periods; these can become acidic over time or form carbenes that react with the amine. -
Recommendation: Store as a concentrate in anhydrous Toluene or Ethanol under Argon.
Protocol: Conversion to Hydrochloride Salt (Recommended)
The most effective way to prevent oxidation is to protonate the nitrogen lone pair, rendering it unreactive toward
Reagents:
-
2,3-dihydro-1-benzofuran-3-amine (Free Base)
-
Diethyl ether or 1,4-Dioxane (Anhydrous)
-
HCl (4M in Dioxane) or HCl gas
Procedure:
-
Dissolution: Dissolve the free base in a minimal amount of anhydrous diethyl ether (0.1 g/mL).
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 4M HCl in Dioxane (1.1 equivalents).
-
Precipitation: A white precipitate should form immediately.
-
Isolation: Filter the solid under an inert atmosphere (nitrogen funnel) or centrifuge.
-
Washing: Wash the solid cake 2x with cold diethyl ether to remove non-basic oxidation impurities.
-
Drying: Dry under high vacuum for 4 hours to remove trace solvents.
Result: The resulting 2,3-dihydro-1-benzofuran-3-amine hydrochloride is a stable solid that can be stored at 4°C for years without degradation.
Summary Data Table
| Parameter | Free Base (Liquid/Oil) | Hydrochloride Salt (Solid) |
| Oxidation Risk | High (Days to Weeks) | Low (Years) |
| Hygroscopicity | Moderate (Absorbs | Low to Moderate |
| Storage Temp | -20°C (Freezer) | 4°C (Fridge) or RT |
| Atmosphere | Argon/Nitrogen Required | Desiccator Recommended |
| Light Sensitivity | High | Low |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for amine purification and salt formation).
-
Nishinaga, A., et al. (1988). "Selective oxidation of benzylic amines." Tetrahedron Letters, 29(48), 6309-6312. (Mechanistic insight into benzylic amine oxidation).
-
Sigma-Aldrich Technical Bulletin AL-134 . "Handling Air-Sensitive Reagents." (Gold standard for inert atmosphere techniques).
-
Hu, X., et al. (2019). "Aerobic Oxidation of Primary Amines." ACS Catalysis, 9(7), 6169–6176. (Demonstrates the susceptibility of primary benzylic amines to oxidative coupling).
Sources
Validation & Comparative
A Comparative Guide to the Bioactivity of 4,6-Difluoro vs. 5,7-Difluoro Benzofuran Amines for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds is a well-established strategy to enhance pharmacological properties. Benzofuran derivatives, known for their wide range of biological activities, are no exception.[1][2][3][4][5] The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[6][7] This guide provides an in-depth technical comparison of the bioactivity of two specific regioisomers: 4,6-difluoro- and 5,7-difluoro benzofuran amines, with a focus on their potential as anticancer and anti-inflammatory agents. We will delve into the subtle yet significant impact of fluorine positioning on their biological profiles, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Critical Role of Fluorine Positioning: A Physicochemical Perspective
The substitution pattern of fluorine on the benzofuran core profoundly influences the molecule's electronic and steric properties. In the case of 4,6-difluoro and 5,7-difluoro isomers, the distinct placement of the highly electronegative fluorine atoms alters the electron density distribution across the aromatic system. This, in turn, can affect the pKa of the amine substituent and the molecule's overall polarity and lipophilicity.
Comparative Bioactivity: Anticancer and Anti-inflammatory Potential
Recent studies have highlighted the potential of fluorinated benzofuran derivatives as both anti-inflammatory and anticancer agents.[6][7][9][10] While a direct head-to-head comparison of 4,6- and 5,7-difluoro benzofuran amines is not explicitly detailed in a single publicly available study, we can synthesize findings from research on closely related difluorinated benzofurans to draw insightful comparisons. A key study investigating a series of fluorinated benzofuran and dihydrobenzofuran derivatives provides valuable data on their anti-inflammatory and anticancer effects.[6][7][9][10]
Anticancer Activity
The antiproliferative effects of difluorinated benzofuran derivatives have been evaluated against various cancer cell lines. For instance, certain difluorinated compounds have shown significant inhibition of cell proliferation in human colorectal adenocarcinoma cells (HCT116).[7][9][10] Two difluorinated compounds, in particular, inhibited proliferation by approximately 70% and induced apoptosis.[7][9][10] Analysis of the structure-activity relationship (SAR) suggests that the presence and position of fluorine, along with other substituents like bromine, are critical for the observed biological effects.[9][10]
Table 1: Comparative Anticancer Activity of Difluorinated Benzofuran Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | Difluoro, Bromo, Ester | HCT116 | 24.8 | [7] |
| Compound B | Difluoro, Bromo, Carboxylic Acid | HCT116 | 19.5 | [7] |
While the exact positions of the difluoro substitutions in these specific public examples are not explicitly stated as 4,6- or 5,7-, the data underscores the potent anticancer activity of difluorinated benzofurans. The slightly lower IC50 value for the carboxylic acid derivative (Compound B) compared to the ester (Compound A) suggests that the nature of the substituent at other positions also plays a significant role in modulating activity.[7]
Anti-inflammatory Activity
The anti-inflammatory properties of fluorinated benzofurans have been demonstrated through their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and Chemokine (C-C) Ligand 2 (CCL2) in lipopolysaccharide (LPS)-stimulated macrophages.[6][9] Several difluorinated benzofuran derivatives have exhibited potent inhibitory effects on these inflammatory markers.[6][9]
Table 2: Comparative Anti-inflammatory Activity of Difluorinated Benzofuran Derivatives
| Compound ID | Inflammatory Mediator | IC50 (µM) | Reference |
| Difluoro Derivative 1 | IL-6 | 1.2 - 9.04 | [9] |
| Difluoro Derivative 2 | CCL2 | 1.5 - 19.3 | [9] |
| Difluoro Derivative 3 | Nitric Oxide (NO) | 2.4 - 5.2 | [9] |
| Difluoro Derivative 4 | Prostaglandin E2 (PGE2) | 1.1 - 20.5 | [9] |
These IC50 ranges, derived from a study on various fluorinated benzofurans, indicate that difluorinated structures are highly effective at mitigating inflammatory responses.[9] The variation in potency across different mediators suggests that the specific substitution pattern likely influences the selectivity of action.
Structure-Activity Relationship (SAR) Insights
The collective findings from studies on fluorinated benzofurans allow us to infer key SAR trends that can guide the design of more potent and selective compounds:
-
Fluorine is beneficial: The presence of fluorine on the benzofuran ring generally enhances both anticancer and anti-inflammatory activities.[9][10][11]
-
Position matters: The location of the fluorine atoms is a critical determinant of biological activity.[11] While a direct comparison of the 4,6- and 5,7-isomers is not available, the distinct electronic environments created by these substitution patterns are expected to result in different biological profiles.
-
Other substituents are key: The nature of the amine substituent and other groups on the benzofuran ring significantly impacts bioactivity. For instance, the presence of a carboxylic acid or ester group can modulate the anticancer potency.[7]
Experimental Protocols for Bioactivity Assessment
To enable researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for key anticancer and anti-inflammatory assays.
Anticancer Activity Assays
1. Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method to assess the effect of a compound on cell proliferation and viability.
-
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 4,6-difluoro and 5,7-difluoro benzofuran amines in the cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
-
Workflow for Anticancer Activity Assessment
Caption: Workflow for in vitro anticancer activity assessment.
Anti-inflammatory Activity Assays
1. Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.
-
Principle: The Griess reagent reacts with nitrite to form a colored azo compound, which can be quantified spectrophotometrically.
-
Protocol:
-
Cell Seeding: Seed murine macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Signaling Pathway in LPS-induced Inflammation
Caption: Simplified signaling pathway of LPS-induced inflammation.
Conclusion and Future Directions
The precise positioning of fluorine atoms on the benzofuran scaffold is a critical factor that dictates the bioactivity of these promising compounds. While direct comparative data for 4,6-difluoro versus 5,7-difluoro benzofuran amines is still emerging, the available evidence strongly suggests that both substitution patterns can yield potent anticancer and anti-inflammatory agents. The subtle differences in their physicochemical properties, arising from the distinct electronic environments, are likely to translate into unique biological profiles and potencies.
This guide provides a framework for researchers to explore these differences through a combination of theoretical understanding and practical experimental protocols. Further research, including head-to-head comparative studies and in vivo efficacy models, is warranted to fully elucidate the therapeutic potential of these specific isomers and to guide the rational design of next-generation benzofuran-based therapeutics.
References
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC. [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. [Link]
-
Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
-
(PDF) Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. ResearchGate. [Link]
-
In vitro effects of compounds 1, 2, 3, 5, 6, and 8 on the release of inflammatory mediators in macrophages. ResearchGate. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. PMC. [Link]
-
The in vitro cytotoxicity of produced compounds on several cell lines at 50 and 100 g/mL following a 24-hour incubation at 37 °C. ResearchGate. [Link]
-
Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. ScienceDirect. [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Bentham Science. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
-
Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofu- rans. AUB ScholarWorks. [Link]
-
Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity. MDPI. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
In vitro cytotoxicity of compounds 4a-4l on cancer cell lines and Vero... ResearchGate. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ResearchGate. [Link]
-
Effects of a novel 2,6-difluorobenzoylurea compound on the bioactivity and chitin synthesis of Spodoptera frugiperda. Journal of Plant Protection. [Link]
-
Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed. [Link]
-
Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry. [Link]
-
A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry. [Link]
-
Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … OUCI. [Link]
-
5,6-Difluorobenzofuran: a new core for the design of liquid crystal compound with large dielectric anisotropy and broad nematic range. ResearchGate. [Link]
-
Synthesis of bioactive benzofuran derivatives 4, 5 &6. ResearchGate. [Link]
-
Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers. [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC. [Link]
-
Mini review on important biological properties of benzofuran derivatives. MedCrave online. [Link]
-
Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. [Link]
-
Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. PMC. [Link]
-
Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. PMC. [Link]
-
Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. MDPI. [Link]
-
Furan: A Promising Scaffold for Biological Activity. ResearchGate. [Link]
Sources
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]
- 8. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS Analysis of Fluorinated Dihydrobenzofurans: A Comparative Fragmentation Guide
Executive Summary
Fluorinated dihydrobenzofurans (F-DHBFs) represent a critical scaffold in modern medicinal chemistry, offering enhanced metabolic stability and lipophilicity compared to their non-fluorinated counterparts. However, the introduction of fluorine atoms (
This guide objectively compares the LC-MS fragmentation performance of F-DHBFs against non-fluorinated analogs. It establishes a validated workflow using Pentafluorophenyl (PFP) stationary phases as a superior alternative to traditional C18 chemistries for isomeric resolution.[1][2]
Part 1: Chromatographic Strategy – C18 vs. PFP Performance[2]
In the analysis of fluorinated scaffolds, the choice of stationary phase is the primary determinant of sensitivity and isomeric resolution. While C18 is the industry standard, it often fails to resolve regioisomers of F-DHBFs due to the "fluorine effect," where the high electronegativity of fluorine alters the dipole moment without significantly changing overall hydrophobicity.
Comparative Performance Data
| Feature | C18 (Octadecylsilane) | PFP (Pentafluorophenyl) | Mechanism & Impact |
| Separation Mechanism | Hydrophobic Interaction only | Hydrophobic + | PFP phases engage in specific F-F and dipole interactions, crucial for separating ortho/meta/para F-isomers. |
| Isomer Resolution ( | PFP provides shape selectivity for rigid DHBF cores. | ||
| Retention of Polar F-Metabolites | Weak / Early Elution | Enhanced Retention | PFP retains polar metabolites longer, reducing ion suppression from the solvent front. |
| Mobile Phase Compatibility | High aqueous stability | Requires careful buffering | PFP columns often require ammonium acetate to stabilize the dipole interactions. |
Recommendation: For F-DHBF analysis, PFP phases are the superior alternative , offering a 40-60% improvement in peak capacity for fluorinated isomer mixtures compared to C18.
Part 2: Mechanistic Fragmentation Pathways
Understanding the gas-phase behavior of F-DHBFs is essential for structural elucidation. The fragmentation is dominated by two competing pathways: the Retro-Diels-Alder (RDA) reaction (characteristic of the benzofuran core) and HF elimination (characteristic of the fluorinated motif).
The Retro-Diels-Alder (RDA) Pathway
In ESI(+), the protonated molecular ion
-
Mechanism: Cleavage of bonds O1–C2 and C3–C4.
-
Result: Formation of a quinone methide-type ion and a neutral alkene.
Fluorine-Specific Fragmentation (HF Elimination)
Unlike C-H bonds, the C-F bond is extremely strong (
-
Diagnostic Value: A loss of 20 Da (
) is diagnostic for alkyl-fluorides or F-DHBFs with available -hydrogens. -
Comparison: Non-fluorinated analogs typically lose
(18 Da) or (28 Da), but never 20 Da.
Visualization: Fragmentation Pathways
The following diagram illustrates the competing pathways for a generic 5-fluoro-2,3-dihydrobenzofuran.
Caption: Figure 1. Competing ESI(+) fragmentation pathways for 5-fluoro-2,3-dihydrobenzofuran. The Green path represents the classic RDA mechanism; the Yellow path represents the fluorine-specific HF elimination.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating by utilizing the "Ortho Effect" and specific mass defects of fluorine.
Materials & Method[2][3][4][5][6][7][8][9][10][11]
-
Instrument: Q-TOF or Orbitrap (High Resolution required for mass defect confirmation).
-
Column: ACE C18-PFP or Phenomenex Kinetex F5 (
). -
Mobile Phase A:
Ammonium Acetate (pH 4.0). Note: Acidic pH is critical to protonate the furan oxygen for RDA. -
Mobile Phase B: Methanol (MeOH). Note: MeOH promotes proton transfer better than ACN for this class.
Step-by-Step Workflow
-
System Suitability (The "Fluorine Check"):
-
Inject a standard mix of Fluorobenzene and Benzene.
-
Validation Criteria: The PFP column must show retention of Fluorobenzene > Benzene. If elution order is reversed, the dipole-dipole mechanism is inactive (check column age/mobile phase).
-
-
MS Tuning:
-
Source Temp:
(High heat promotes RDA). -
Collision Energy (CE): Ramp 10–40 eV.
-
-
Data Acquisition:
-
Scan Mode: Full MS / dd-MS2.
-
Mass Defect Filter: Set target mass defect to negative values (Fluorine causes a negative mass defect relative to hydrogen).
-
Decision Matrix: Isomer Identification
Use this logic flow to distinguish between positional isomers (e.g., 4-F vs 7-F) based on the "Ortho Effect."
Caption: Figure 2. Structural elucidation decision tree. Isomers with Fluorine at C7 (ortho to Furan Oxygen) often suppress RDA cleavage due to electronic stabilization, favoring HF loss or intact survival.
Part 4: Data Interpretation Guide
When comparing your experimental data against library standards, use this reference table to validate your assignments.
| Fragment Ion | Mass Shift | Origin | Interpretation |
| Base Peak | Parent | Protonated molecule. | |
| HF Elimination | Specific to F-compounds. Indicates F is present and likely adjacent to an abstractable proton. | ||
| RDA Cleavage | Loss of ethene ( | ||
| Combined | Simultaneous RDA + | ||
| Non-specific. If observed without HF loss, suspect the F is on a quaternary carbon or aromatic ring far from protons. |
References
-
Doerge, D. R., et al. (2021). Electrospray ionization tandem mass spectrometry of deprotonated dihydrobenzofuran neolignans. Rapid Communications in Mass Spectrometry.
-
Mittermair, E., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by ESI-MS. Molecules.[1][2][3][4][5][6][7][8][9][10][11]
-
Przybyciel, M. (2006).[12] Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.
-
Advanced Chromatography Technologies. ACE C18-PFP: Mechanisms of Separation.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mac-mod.com [mac-mod.com]
- 3. waters.com [waters.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. Retro diels alder reaction and ortho effect | PPTX [slideshare.net]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 8. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
A Tale of Two Scaffolds: A Senior Application Scientist's Guide to the Potency of Benzofuran-3-amine vs. Indole Bioisosteres
In the landscape of medicinal chemistry, the indole ring system stands as a cornerstone, a privileged scaffold found in a multitude of natural products and clinically successful drugs. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a frequent starting point for drug discovery campaigns. However, the pursuit of optimized pharmacological profiles often necessitates molecular modifications to fine-tune properties such as potency, selectivity, and pharmacokinetics. This has led to the exploration of bioisosteres – chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. Among these, the benzofuran-3-amine scaffold has emerged as a compelling bioisosteric replacement for the indole moiety, offering a nuanced alternative for researchers and drug development professionals.
This guide provides an in-depth technical comparison of the potency of benzofuran-3-amine and indole bioisosteres. We will delve into the underlying physicochemical and electronic differences that govern their interactions with biological targets, present case studies with supporting experimental data, and provide detailed protocols for their synthesis and evaluation. Our objective is to equip you with the knowledge to rationally select between these two valuable scaffolds in your drug design endeavors.
The Rationale Behind the Bioisosteric Switch: A Physicochemical and Electronic Perspective
The substitution of an indole's nitrogen atom with an oxygen atom to form a benzofuran fundamentally alters the electronic and hydrogen-bonding characteristics of the heterocyclic ring. While both are aromatic and possess a similar bicyclic structure, these subtle changes can have profound effects on biological activity.
Indoles possess a nitrogen atom that can act as a hydrogen bond donor, a feature often critical for anchoring a ligand to its protein target.[1] Conversely, the oxygen atom in the benzofuran ring is a hydrogen bond acceptor. This seemingly simple switch can lead to different binding orientations and affinities. Furthermore, the electronegativity of oxygen is higher than that of nitrogen, which influences the electron distribution within the aromatic system and can impact pi-stacking interactions and overall molecular polarity.[2]
Spectroscopic data highlights these intrinsic differences. For instance, the ¹H NMR chemical shifts of the protons on the heterocyclic ring differ significantly between benzofuran and indole, reflecting their distinct electronic environments.[3] Similarly, the ¹³C NMR chemical shifts of the carbon atoms, particularly C2 and C3, are indicative of the varied electron densities in the two ring systems.[3]
dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Indole [label="Indole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Benzofuran [label="Benzofuran-3-amine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Potency [label="Biological Potency"]; Physicochemical [label="Physicochemical Properties\n(Solubility, Lipophilicity)"]; Electronic [label="Electronic Properties\n(H-bonding, Aromaticity)"];
Indole -- Potency [label="Influences"]; Benzofuran -- Potency [label="Influences"]; Physicochemical -- Potency; Electronic -- Potency; Indole -- Physicochemical; Benzofuran -- Physicochemical; Indole -- Electronic; Benzofuran -- Electronic; } caption { label = "Interplay of factors influencing potency."; fontsize = 10; } Figure 1: A diagram illustrating the key molecular properties of indole and benzofuran-3-amine scaffolds that collectively determine their biological potency.
Head-to-Head Potency Comparison: Case Studies Across Different Target Classes
The true test of a bioisosteric replacement lies in its impact on biological activity. Here, we present a series of case studies where benzofuran-3-amines have been directly compared to their indole counterparts.
Case Study 1: Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors
In the development of inhibitors for GSK-3β, a kinase implicated in various diseases including neurodegenerative disorders and cancer, a series of benzofuran-3-yl-(indol-3-yl)maleimides were synthesized and evaluated.[4] This unique scaffold allows for a direct comparison of the influence of the benzofuran versus the indole moiety.
One of the most potent compounds identified was compound 33 , which features a methoxymethyl group on the indole ring and exhibited an IC50 of 0.23 ± 0.04 nM against GSK-3β.[4] Interestingly, attempts to further optimize the molecule by introducing a hydroxymethyl group on the benzofuran ring in conjunction with the methoxymethylated indole (compound 34 ) resulted in a slightly less potent compound with an IC50 of 0.73 ± 0.10 nM.[4] This suggests that for this particular target and scaffold, the electronic and steric contributions of the indole moiety are finely tuned for optimal potency.
| Compound | Scaffold Features | Target Kinase | IC50 (nM)[4] |
| 33 | Methoxymethyl on indole | GSK-3β | 0.23 ± 0.04 |
| 34 | Methoxymethyl on indole, Hydroxymethyl on benzofuran | GSK-3β | 0.73 ± 0.10 |
Case Study 2: Escherichia coli DsbA Inhibitors
A fragment-based drug discovery approach targeting the thiol-disulfide oxidoreductase enzyme DsbA from E. coli provided another platform for comparing these bioisosteres.[1] Starting from a benzofuran hit, indole analogues were synthesized to explore the impact of replacing the hydrogen bond accepting oxygen with a hydrogen bond donating secondary amine.[1]
The initial benzofuran fragment, 2-(6-bromobenzofuran-3-yl)acetic acid (6 ), had a high millimolar affinity. Elaboration led to more potent binders, with the 6-phenoxy (25 ) and 6-benzyl (28 ) benzofuran analogues showing the strongest affinities with K D values of 326 ± 25 µM and 341 ± 47 µM, respectively.[1] When the benzofuran core was replaced with an indole, the resulting amine analogues generally showed weaker binding affinity. For example, the p-anisidine indole analogue 16 had a significantly weaker K D value.[1] X-ray crystallography revealed that the p-methoxy group on the indole analogue caused a shift in the binding pose, potentially disrupting key π-stacking and polar interactions.[1]
| Compound | Scaffold | R Group | Target | K D (µM)[1] |
| 25 | Benzofuran | 6-phenoxy | EcDsbA | 326 ± 25 |
| 28 | Benzofuran | 6-benzyl | EcDsbA | 341 ± 47 |
| 16 | Indole | p-anisidine | EcDsbA | Weaker affinity |
Experimental Protocols
To provide a practical framework for researchers, we present detailed, step-by-step methodologies for the synthesis of a representative 3-aminobenzofuran and a 3-aminoindole derivative, as well as a general protocol for an in vitro kinase inhibition assay.
Synthesis of a 3-Aminobenzofuran Derivative
The following protocol is adapted from a copper-catalyzed three-component coupling reaction, which offers an efficient route to 3-aminoindoles and can be conceptually applied to benzofurans.
Protocol: Copper-Catalyzed Three-Component Coupling for 3-Aminoindole Synthesis [5]
dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Start [label="Start Materials:\n2-Aminobenzaldehyde\nSecondary Amine\nTerminal Alkyne", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Cu-catalyzed\nThree-Component Coupling\n(Acetonitrile, 80°C)"]; Intermediate [label="Propargylamine Intermediate"]; Cyclization [label="Intramolecular Cyclization"]; Indoline [label="3-Aminoindoline"]; Isomerization [label="Base-mediated\nIsomerization\n(e.g., Cs2CO3)"]; Product [label="3-Aminoindole", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reaction; Reaction -> Intermediate; Intermediate -> Cyclization; Cyclization -> Indoline; Indoline -> Isomerization; Isomerization -> Product; } caption { label = "Workflow for 3-aminoindole synthesis."; fontsize = 10; } Figure 2: A generalized workflow for the synthesis of 3-aminoindole derivatives via a copper-catalyzed three-component coupling reaction.
Materials:
-
N-protected 2-aminobenzaldehyde (1.0 equiv)
-
Secondary amine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Copper catalyst (e.g., CuI, 5 mol%)
-
Dry acetonitrile (as solvent)
-
Cesium carbonate (for isomerization step)
-
Tetrahydrofuran (THF)/Methanol (MeOH) mixture (for isomerization step)
Procedure:
-
To a reaction vessel, add the N-protected 2-aminobenzaldehyde and the copper catalyst.
-
Suspend the mixture in dry acetonitrile.
-
Add the secondary amine and the terminal alkyne to the reaction mixture.
-
Stir the reaction mixture at 80°C and monitor the reaction progress by thin-layer chromatography (TLC) until the aldehyde is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product (3-aminoindoline) by column chromatography on silica gel.
-
To a solution of the purified 3-aminoindoline in a THF/MeOH mixture, add cesium carbonate.
-
Heat the mixture at 65°C to effect isomerization to the corresponding 3-aminoindole.
-
Monitor the reaction by TLC and upon completion, work up the reaction and purify the final product.
In Vitro Kinase Inhibition Assay Protocol
The following is a general protocol for determining the in vitro potency (IC50) of a compound against a target kinase.
Protocol: General Kinase Inhibition Assay
dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Start [label="Prepare Reagents:\nKinase, Substrate, ATP\nTest Compound Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate Kinase, Substrate,\nand Test Compound"]; Initiate [label="Initiate Reaction\nwith ATP"]; Reaction [label="Kinase Reaction\n(Phosphorylation)"]; Detection [label="Detect Phosphorylation\n(e.g., Luminescence, Fluorescence)"]; Analysis [label="Data Analysis:\nCalculate % Inhibition\nDetermine IC50", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Incubation; Incubation -> Initiate; Initiate -> Reaction; Reaction -> Detection; Detection -> Analysis; } caption { label = "Workflow for in vitro kinase inhibition assay."; fontsize = 10; } Figure 3: A generalized workflow for determining the in vitro potency of a kinase inhibitor.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (serially diluted)
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, substrate, and a dilution of the test compound to the kinase reaction buffer.
-
Incubate the mixture for a predetermined period at the optimal temperature for the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specific time.
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion: A Strategic Choice for the Medicinal Chemist
The decision to employ a benzofuran-3-amine as a bioisostere for an indole is a strategic one that should be guided by the specific goals of the drug discovery program. Neither scaffold is universally superior; rather, each offers a unique set of properties that can be leveraged to address particular challenges.
The indole, with its hydrogen bond donating capability, remains a powerful choice, particularly when this interaction is crucial for target engagement. The benzofuran-3-amine, on the other hand, provides an excellent alternative when a hydrogen bond acceptor is preferred or when seeking to modulate physicochemical properties such as solubility and metabolic stability. The subtle electronic differences can also lead to altered selectivity profiles, which can be advantageous in minimizing off-target effects.
Ultimately, a thorough understanding of the structure-activity relationships of the target, coupled with empirical testing of both scaffolds, will provide the most definitive answer. This guide has aimed to provide the foundational knowledge and practical tools to empower researchers to make informed decisions in their quest for novel and effective therapeutics.
References
-
Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. ACS Omega. Available from: [Link]
-
A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules. 2023. Available from: [Link]
- Synthesis method of 3-amino-2-arylformyl-1H-indole derivative. Google Patents.
- Indole-, benzofuran- and benzothiophene-containing analogues of ceramidonines and fused 3,9-diazaperylenes: Synthesis and physicochemical properties of these new polycyclic azaarenes. Dyes and Pigments. 2024.
- The electronic structure of aromatic molecules. Non-empirical calculations on indole, benzofuran, benzothiophen, and related hydrocarbons. Journal of the Chemical Society, Perkin Transactions 2.
- Comparison of the changes of the rotational constants of 2,3-benzofuran and indole upon electronic excitation.
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal for Scientific Research and Development.
-
The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. Molecules. 2019. Available from: [Link]
-
In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13. Molecules. 2023. Available from: [Link]
- Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021.
- Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors.
- Benzofuran, Benzothiophene and Indole. Scribd.
- Efficacy of Benzofuran and Dibenzofuran Derivatives as Kinase Inhibitors: A Compar
- Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega.
- QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. European Journal of Chemistry. 2023.
-
From a Natural Product Lead to the Identification of Potent and Selective Benzofuran-3-yl-(indol-3-yl)maleimides as Glycogen Synthase Kinase 3β Inhibitors that Suppress Proliferation and Survival of Pancreatic Cancer Cells. Journal of Medicinal Chemistry. Available from: [Link]
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. YouTube. 2024.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The electronic structure of aromatic molecules. Non-empirical calculations on indole, benzofuran, benzothiophen, and related hydrocarbons - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. From a Natural Product Lead to the Identification of Potent and Selective Benzofuran-3-yl-(indol-3-yl)maleimides as Glycogen Synthase Kinase 3β Inhibitors that Suppress Proliferation and Survival of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the 19F NMR Characterization of Difluoro-Benzofuran Derivatives
Introduction: The Significance of Fluorine in Modern Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Difluoro-benzofuran derivatives, in particular, represent a promising class of compounds with potential applications in various therapeutic areas, including as anti-inflammatory and anti-cancer agents.[2]
However, the precise characterization of these molecules, especially distinguishing between positional isomers, presents a significant analytical challenge. While standard techniques like ¹H NMR and mass spectrometry provide essential data, they often fall short in unambiguously assigning the positions of the fluorine atoms. This is where ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy emerges as an exceptionally powerful and precise analytical tool.[3]
This guide provides an in-depth comparison of ¹⁹F NMR with alternative methods for the characterization of difluoro-benzofuran derivatives. We will explore the fundamental principles, provide field-proven experimental protocols, and present data interpretation strategies to empower researchers, scientists, and drug development professionals to leverage this technique with confidence.
The Unparalleled Advantages of ¹⁹F NMR Spectroscopy
The ¹⁹F nucleus possesses a unique combination of properties that make it ideal for NMR analysis.[4][5]
-
Inherent High Sensitivity: The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in a receptivity that is 83% that of the proton (¹H).[4] This, combined with its 100% natural abundance, means that strong signals can be obtained quickly from small sample quantities.[5]
-
Vast Chemical Shift Range: The chemical shift dispersion for ¹⁹F is significantly wider than for ¹H, spanning over 800 ppm.[6][7] For typical organofluorine compounds, this range is still a generous ~200 ppm.[7][8] This vast range minimizes the likelihood of signal overlap, even in complex molecules, making spectral interpretation more straightforward.[8]
-
"Clean" Spectroscopic Background: Fluorine is virtually absent in biological systems and common NMR solvents.[8][9] This results in a background-free spectrum, where every signal can be attributed directly to the fluorinated analyte, a crucial advantage in fragment-based screening and in-cell NMR studies.[8][10]
-
Sensitivity to the Local Environment: The ¹⁹F chemical shift is exquisitely sensitive to subtle changes in its electronic environment.[6][11] This sensitivity allows it to act as a powerful probe for detecting conformational changes, protein-ligand binding events, and even solvent exposure.[11][12]
Comparative Analysis: ¹⁹F NMR vs. Other Techniques
While a multi-technique approach is always recommended for comprehensive structural elucidation, ¹⁹F NMR offers distinct advantages for analyzing difluoro-benzofuran derivatives compared to other common methods.
| Feature | ¹⁹F NMR | ¹H NMR | Mass Spectrometry (MS) |
| Isomer Differentiation | Excellent. Positional isomers yield distinct signals and coupling patterns. | Often Ambiguous. ¹H-¹⁹F coupling helps, but complex patterns can be difficult to interpret fully. | Poor. Isomers have the same mass and often similar fragmentation patterns. |
| Direct Detection | Directly observes the fluorine nuclei, providing unambiguous information. | Indirectly observes fluorine's effect on neighboring protons. | Provides mass-to-charge ratio, not direct structural connectivity. |
| Quantitative Analysis | Excellent. qNMR is robust, rapid, and does not require identical standards.[13][14] | Good. Can be complicated by signal overlap. | Requires extensive calibration with isotopic standards for accurate quantification. |
| Structural Information | Rich data from chemical shifts (δ) and coupling constants (JFF, JCF, JHF).[15] | Provides data on the proton environment and some JHF couplings. | Provides molecular weight and fragmentation data. |
| Background Interference | Minimal. No endogenous fluorine signals.[8] | Can have significant background from solvents or biological matrices. | Can be susceptible to ion suppression and matrix effects. |
Experimental Workflow for ¹⁹F NMR Analysis
A successful ¹⁹F NMR experiment relies on a systematic and well-understood workflow. The causality behind each step is crucial for acquiring high-quality, reproducible data.
Caption: Standard workflow for acquiring high-quality 19F NMR data.
Detailed Step-by-Step Experimental Protocol
This protocol outlines the acquisition of a standard one-dimensional ¹⁹F NMR spectrum.
1. Sample Preparation
-
Objective: To prepare a homogeneous, particulate-free solution suitable for high-resolution NMR.
-
Methodology:
-
Accurately weigh 5-10 mg of the difluoro-benzofuran derivative into a clean vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical as it can influence chemical shifts.[16]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
For precise chemical shift referencing, a small amount of an internal standard like trichlorofluoromethane (CFCl₃, δ = 0 ppm) can be added, though referencing to the spectrometer's internal frequency is more common and safer today.
-
Filter the solution through a pipette plugged with cotton or glass wool directly into a high-quality NMR tube to remove any particulate matter, which can degrade spectral resolution.[17]
-
2. Instrument Setup and Calibration
-
Objective: To prepare the NMR spectrometer for optimal detection of the ¹⁹F nucleus.
-
Methodology:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent. This step is essential for field-frequency stabilization during the experiment.
-
Tune and match the NMR probe to the ¹⁹F frequency. This ensures maximum energy transfer to and from the sample, maximizing signal-to-noise.
-
Perform automated or manual shimming. This process homogenizes the magnetic field across the sample volume, which is paramount for achieving sharp lines and resolving fine coupling details.
-
3. Data Acquisition (1D ¹⁹F Spectrum)
-
Objective: To set appropriate experimental parameters to capture a high-quality Free Induction Decay (FID).
-
Key Parameters & Causality:
-
Spectral Width (SW): Set to a wide range, typically 200-250 ppm. This is a crucial first step to ensure all ¹⁹F signals, which can have a wide chemical shift dispersion, are captured within the spectrum.[7]
-
Transmitter Frequency Offset (O1p): Center the spectral width on the expected region for fluoroaromatic compounds (approx. -100 to -160 ppm) to maximize excitation efficiency.[18]
-
Pulse Width (p1): Use a calibrated 90° pulse to ensure uniform excitation across the entire spectral width.
-
Acquisition Time (AT): Set between 1-2 seconds. A longer acquisition time allows for better resolution of sharp signals and small coupling constants.
-
Relaxation Delay (d1): A delay of 1-2 seconds is sufficient for routine qualitative spectra. For accurate quantitative analysis (qNMR), this delay must be increased to at least 5 times the longest spin-lattice relaxation time (T₁) of the fluorine nuclei to allow for full relaxation between scans.[19]
-
Number of Scans (ns): Typically 16 to 64 scans are sufficient for a moderately concentrated sample due to the high sensitivity of ¹⁹F.
-
4. Data Processing
-
Objective: To convert the raw time-domain data (FID) into an interpretable frequency-domain spectrum.
-
Methodology:
-
Apply an exponential window function with a line broadening (LB) of 0.3-0.5 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the FID into the spectrum.
-
Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode. Automated phasing routines can often fail with complex ¹⁹F spectra.
-
Apply a baseline correction to ensure a flat baseline, which is critical for accurate integration.[20]
-
Reference the spectrum. If no internal standard was used, the spectrum can be referenced indirectly using the solvent's residual ¹H peak and the spectrometer's known frequency ratios.
-
Integrate the signals. The relative integrals should correspond to the ratio of fluorine atoms in each unique chemical environment.
-
Interpreting the Data: A Comparative Case Study
The true power of ¹⁹F NMR lies in its ability to distinguish between closely related isomers. Let's consider three hypothetical difluoro-benzofuran derivatives and their expected ¹⁹F NMR data.
Caption: Logical flow for interpreting 19F NMR spectral data.
| Compound | Structure | Fluorine Positions | Expected ¹⁹F Signals | Expected Key Couplings |
| 4,5-Difluorobenzofuran | F atoms on adjacent carbons | F4, F5 | Two distinct signals, likely in the -135 to -150 ppm range. | A large ortho ³JFF coupling (approx. 20 Hz). Each signal will also show smaller couplings to aromatic protons. |
| 4,7-Difluorobenzofuran | F atoms in a para-like relationship | F4, F7 | Two distinct signals, likely in the -115 to -130 ppm range. | A smaller para ⁵JFF coupling (approx. 5-10 Hz). Each signal will show distinct couplings to different aromatic protons. |
| 5,7-Difluorobenzofuran | F atoms in a meta relationship | F5, F7 | Two distinct signals, likely in the -110 to -125 ppm range. | A medium meta ⁴JFF coupling (approx. 2-8 Hz). The F5 signal will be coupled to H4 and H6, while the F7 signal is coupled to H6. |
Causality in Interpretation:
-
Number of Signals: Two signals in each case indicate two magnetically non-equivalent fluorine atoms.
-
Chemical Shift (δ): The chemical shift is highly dependent on the electronic effects of substituents and the position on the aromatic ring.[16] For instance, fluorine atoms adjacent to the electron-donating oxygen of the furan ring will be shielded (shifted upfield to less negative ppm values) compared to those further away.
-
Coupling Constants (J): The magnitude of the JFF coupling constant is a powerful diagnostic tool that is highly dependent on the number of bonds separating the two fluorine nuclei.[7][21] An ortho coupling (³J) is significantly larger than a meta (⁴J) or para (⁵J) coupling, providing a definitive method for assigning the substitution pattern. Furthermore, analyzing the JHF couplings can confirm which protons are spatially close to each fluorine atom.[22]
Advanced ¹⁹F NMR Techniques
For more complex molecules or when assignments are ambiguous, 2D NMR experiments are invaluable.
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment correlates ¹⁹F signals with directly attached or nearby ¹H signals. It is the most reliable way to definitively assign JHF couplings and determine which protons are neighbors to each fluorine atom.[23]
-
¹⁹F-¹⁹F COSY/TOCSY: These experiments can reveal through-bond or through-space correlations between different fluorine nuclei, which is particularly useful in molecules with multiple, distinct fluorinated groups.[24][25]
Conclusion
For researchers and professionals in drug development working with fluorinated scaffolds like difluoro-benzofuran derivatives, ¹⁹F NMR is not just an alternative analytical technique; it is an essential and superior tool. Its high sensitivity, expansive chemical shift range, and the diagnostic power of fluorine-fluorine and proton-fluorine coupling constants provide an unparalleled level of structural detail. By following robust, well-reasoned experimental protocols and applying a logical interpretation framework, scientists can unambiguously characterize positional isomers, confirm structures, and accelerate the drug discovery pipeline with a high degree of confidence.
References
-
19F-NMR in Target-based Drug Discovery. Bentham Science Publishers. (2019). [Link]
-
Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. A*OAR. (2024). [Link]
-
Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. (2024). [Link]
-
A beginner's guide to 19F NMR and its role in drug screening. (n.d.). [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. (n.d.). [Link]
-
19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. PMC. (n.d.). [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. (n.d.). [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). [Link]
-
Applications of 19F NMR to Pharmaceutical Structure Elucidation Problems. UBC Chemistry. (2018). [Link]
-
Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. (2016). [Link]
-
19Flourine NMR. University of Ottawa. (n.d.). [Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing). (n.d.). [Link]
-
NMR Sample Preparation. Western University. (n.d.). [Link]
-
Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. (2014). [Link]
-
Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. RSC Publishing. (n.d.). [Link]
-
Fluorine NMR. University of Wisconsin-Madison. (n.d.). [Link]
-
New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer. (2022). [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. (2022). [Link]
-
Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. (n.d.). [Link]
-
Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. PMC. (n.d.). [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). [Link]
-
NMR Data Processing. (n.d.). [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. (n.d.). [Link]
-
Through-Space Scalar 19F–19F Couplings between Fluorinated Non-Canonical Amino Acids for the Detection of Specific. Open Research Repository. (n.d.). [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. (2022). [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. (n.d.). [Link]
-
Ultrafast 19F MAS NMR 090222 revised. (n.d.). [Link]
-
Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. (n.d.). [Link]
-
Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. PMC. (n.d.). [Link]
-
Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. JoVE. (2017). [Link]
-
Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. (n.d.). [Link]
-
Preparation of Li,19-F, 31-P NMR samples. Reddit. (2022). [Link]
-
A Quest for Effective 19F NMR Spectra Modeling. PMC. (n.d.). [Link]
-
PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. (2017). [Link]
-
The application of 19 F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed. (2022). [Link]
Sources
- 1. Applications of 19F NMR to Pharmaceutical Structure Elucidation Problems - Why Fluorine is Your Best Friend for Structure Elucidation | UBC Chemistry [chem.ubc.ca]
- 2. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - A*STAR OAR [oar.a-star.edu.sg]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 19F NMR Spectra Service - Creative Proteomics [creative-proteomics.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. publish.uwo.ca [publish.uwo.ca]
- 18. researchgate.net [researchgate.net]
- 19. 19Flourine NMR [chem.ch.huji.ac.il]
- 20. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 23. jeolusa.com [jeolusa.com]
- 24. Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein - PMC [pmc.ncbi.nlm.nih.gov]
- 25. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
Safety Operating Guide
4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine proper disposal procedures
Introduction: The Chemical Context
Disposal of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: Specific CAS varies by salt form, generic structure assumed) requires a nuanced approach that goes beyond standard organic waste protocols.[1] As a researcher, you must recognize that this molecule presents a dual-hazard profile: the primary amine functionality creates immediate corrosive/basic risks, while the fluorinated benzofuran core necessitates specific incineration parameters to prevent damage to environmental control systems.[1]
This guide provides a self-validating, step-by-step protocol for the safe sequestration and disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory infrastructure.
Hazard Identification & Waste Characterization
Before handling waste, we must define the physicochemical properties that dictate our disposal strategy.[1] This compound is not merely "organic waste"; it is a Halogenated, Corrosive Organic .[1]
| Property | Characteristic | Disposal Implication |
| Functional Group | Primary Amine ( | Corrosive/Basic. Incompatible with acids and oxidizers. High pH potential. |
| Halogenation | Difluoro ( | HF Generation. Combustion yields Hydrogen Fluoride. Must be incinerated with scrubbers. |
| Core Structure | Dihydrobenzofuran | Aquatic Toxicity. Potential for long-term environmental persistence if leached.[1][2][3] |
| Physical State | Solid (likely) or viscous oil | Packaging. Solids require double-bagging/wide-mouth jars; liquids require chemically resistant HDPE/Glass. |
Operational Protocol: Disposal Procedures
Phase 1: Pre-Disposal Stabilization (The "Do Not" Rules)
-
DO NOT mix with strong acids (e.g., HCl,
) in the waste container.[1] This will generate significant heat (exotherm) and potentially vaporize toxic fluorinated byproducts. -
DO NOT dispose of via sink/drain. The compound is toxic to aquatic life and illegal to discharge under EPA Clean Water Act regulations.
-
DO NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless unavoidable.[1] Diluting halogenated waste increases the volume of expensive "High BTU" waste requiring specialized incineration.
Phase 2: Waste Segregation Workflow
The critical decision point in this protocol is the Halogenated vs. Non-Halogenated distinction. Because this molecule contains fluorine, it must enter the Halogenated waste stream.[1]
Experimental Logic: Standard incinerators operate at temperatures sufficient to destroy organics but often lack the scrubbers (calcium/lime beds) necessary to capture Hydrogen Fluoride (HF). If this compound is sent to a standard fuel-blending incinerator, the generated HF can corrode the facility's stack liner. Therefore, you must segregate it to alert the disposal facility to use an HF-rated incinerator.[1]
Phase 3: Packaging & Labeling
Step-by-Step Packaging:
-
Select Container: Use a high-density polyethylene (HDPE) or amber glass container. Avoid metal cans, as the amine can corrode metal over time if moisture is present.[1]
-
Transfer:
-
Secondary Containment: Place the primary container inside a clear, sealable plastic bag (e.g., Ziploc) to contain potential leaks during transport.[1]
Labeling Requirements: Your label must be explicit to prevent downstream errors.
-
Primary Constituent: 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine[1]
-
Hazard Checkboxes: [x] Corrosive [x] Toxic
-
Critical Tag: "HALOGENATED ORGANIC"
Visualization: Waste Stream Logic
The following diagram illustrates the decision logic for segregating this specific fluorinated amine. This workflow ensures the waste reaches the correct incineration chamber.
Caption: Decision matrix for fluorinated amine disposal. Note that the presence of fluorine forces the waste into the Halogenated stream regardless of the solvent used, to ensure HF capture during incineration.
Emergency Spill Protocol
In the event of a benchtop spill, immediate action is required to prevent exposure and surface contamination.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]
-
Containment:
-
Solid Spill: Cover with a dust suppressant (e.g., wet paper towels) to prevent inhalation.[1]
-
Liquid Spill: Surround with absorbent pads or vermiculite.
-
-
Neutralization (Spill Only):
-
Do not use strong acids.
-
Apply a weak acid neutralizer (e.g., Citric Acid or commercially available "Base Neutralizer") to the spill slowly to reduce pH without violent splattering.
-
-
Cleanup: Scoop neutralized material into a waste bag. Label as "Debris from Spill Cleanup: Fluorinated Amine" and dispose of as hazardous waste (Protocol Phase 3).
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR) Parts 260-273. Washington, D.C.[1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste.
-
Thermo Fisher Scientific. Safety Data Sheet: 2,3-Benzofuran Derivatives (Generic Class Data). Accessed October 2023.
-
PubChem. Compound Summary: Fluorinated Benzylamines (Structural Analogs). National Library of Medicine.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
